molecular formula C17H15NO3 B5361271 N-(2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide

N-(2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide

Katalognummer B5361271
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: UNUXQNAUDLWEAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPPB is a benzamide derivative that is structurally related to the endocannabinoid anandamide. It is a selective antagonist of the cannabinoid receptor type 1 (CB1) and has been shown to have promising effects in various preclinical studies.

Wirkmechanismus

N-(2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. CB1 receptors are involved in various physiological processes, including pain perception, appetite regulation, and mood modulation. By blocking the CB1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in animal models of neuroinflammation. This compound has also been shown to reduce pain sensitivity in animal models of chronic pain. Additionally, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor modulation without affecting other receptor systems. However, one limitation of using this compound is its relatively low potency compared to other CB1 receptor antagonists. This may require higher doses of this compound to achieve the desired effects, which could potentially lead to off-target effects.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide. One area of interest is its potential use in the treatment of obesity and related metabolic disorders. This compound has been shown to reduce food intake and body weight in animal models of obesity, and further research could explore its potential as a therapeutic agent for these conditions. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it could be a potential treatment for these conditions. Finally, further research could explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesemethoden

The synthesis of N-(2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide involves a multi-step process that starts with the reaction of 2-methoxyaniline with propargyl bromide to form 2-methoxy-N-propargylaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(2-methoxyphenyl)-4-(prop-2-yn-1-yloxy)benzamide, which is then deprotected to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-methoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. This compound has also been studied for its potential use in the treatment of obesity, addiction, and anxiety disorders.

Eigenschaften

IUPAC Name

N-(2-methoxyphenyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-3-12-21-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)20-2/h1,4-11H,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUXQNAUDLWEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.